molecular formula C20H25NO2S2 B2476427 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034302-43-5

2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2476427
CAS No.: 2034302-43-5
M. Wt: 375.55
InChI Key: IUMVPOQLLXIZRE-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2/c1-15(2)25-19-5-3-16(4-6-19)13-20(22)21-10-7-17(8-11-21)23-18-9-12-24-14-18/h3-6,9,12,14-15,17H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMVPOQLLXIZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isopropylthio Phenyl Intermediate:

    Synthesis of the Thiophen-3-yloxy Piperidine Intermediate: This involves the reaction of thiophene with piperidine under basic conditions to form the thiophen-3-yloxy piperidine intermediate.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the isopropylthio and thiophen-3-yloxy groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfur-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the sulfur-containing groups could modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.

    2-(4-(Isopropylthio)phenyl)-1-(4-(furan-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of both isopropylthio and thiophen-3-yloxy groups in 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a complex organic molecule characterized by its unique combination of aromatic and heterocyclic structures. Its potential applications in medicinal chemistry, particularly for neurological disorders, have garnered interest in recent research efforts. This article delves into the biological activity of this compound, exploring its mechanisms, comparative studies, and potential therapeutic uses.

Chemical Formula and Structure

  • IUPAC Name : 2-(4-propan-2-ylsulfanylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
  • Molecular Formula : C20H25NO2S2
  • Molecular Weight : 385.54 g/mol
  • CAS Number : 2034302-43-5

Structural Features

The compound features:

  • An isopropylthio group which may influence its reactivity and interaction with biological targets.
  • A thiophen-3-yloxy moiety that enhances its potential for binding with various receptors.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The piperidine ring may interact with neurotransmitter receptors, potentially modulating neurochemical pathways.
  • The sulfur-containing groups could enhance the compound's binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors involved in neurological processes.

Pharmacological Potential

Research suggests that this compound may exhibit significant biological activity relevant to:

  • Neurological Disorders : Its structural components indicate potential efficacy in targeting neurotransmitter systems, making it a candidate for further investigation in conditions like anxiety, depression, or neurodegenerative diseases.

Comparative Studies

A comparison with similar compounds reveals unique properties:

Compound NameStructural DifferencesBiological Activity
2-(4-(Methylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanoneMethylthio instead of IsopropylthioLess potent in receptor binding studies
2-(4-(Isopropylthio)phenyl)-1-(4-(furan-3-yloxy)piperidin-1-yl)ethanoneFuran ring instead of ThiopheneAltered pharmacokinetics

These comparisons highlight the significance of the isopropylthio and thiophen groups in enhancing biological activity.

In Vitro Studies

Recent studies have demonstrated that compounds structurally similar to this compound exhibit varying degrees of receptor affinity. For instance, a study evaluating the binding affinity to serotonin receptors indicated that modifications in the sulfur-containing groups significantly impacted efficacy .

In Vivo Studies

Animal models have shown promising results when testing similar compounds for their effects on mood and anxiety-related behaviors. These studies suggest that such compounds can modulate neurochemical pathways effectively, leading to potential therapeutic applications.

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